molecular formula C11H16N2O B6523042 2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 861718-53-8

2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine

Cat. No. B6523042
CAS RN: 861718-53-8
M. Wt: 192.26 g/mol
InChI Key: FVYOREQUPSCRIR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Boiling Point : It has a boiling point of approximately 142°C .
  • Density : The density is 1.038 g/mL at 25°C .

Scientific Research Applications

1. Catalysis in Organic Synthesis

Palladium complexes involving ligands like 2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine have been studied for their catalytic properties in organic synthesis. For instance, palladium(II) complexes with (imino)pyridine ligands have shown effectiveness as catalysts in ethylene oligomerization, offering insights into the development of selective dimerization catalysts (Nyamato, Ojwach, & Akerman, 2015); (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

2. Analytical Chemistry

In analytical chemistry, derivatives of this compound, such as nicotine, have been the subject of methods for determining concentrations in environmental samples, like tobacco smoke in ambient air. Gas chromatography and mass spectrometry techniques have been employed in these studies (Schuh, 2014); (Schneider & Breuer, 2014).

3. Material Science and Corrosion Inhibition

Pyridine derivatives, including those related to this compound, have been investigated for their potential as corrosion inhibitors. Studies have explored their adsorption and inhibition effects on metals, utilizing both experimental and quantum chemical approaches. These compounds have shown promise in protecting materials from corrosion in acidic environments (Ansari, Quraishi, & Singh, 2015); (Satpati, Saha, Suhasaria, Banerjee, & Sukul, 2020).

4. Pharmaceutical Research

Though details on drug use and dosage are excluded, it's worth noting that related compounds have been studied for their potential in pharmaceutical applications, including as neuroleptics and in antibacterial activities. These studies contribute to a broader understanding of the chemical's potential in medicinal chemistry (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981); (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

properties

IUPAC Name

2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13-8-4-5-10(13)9-14-11-6-2-3-7-12-11/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYOREQUPSCRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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